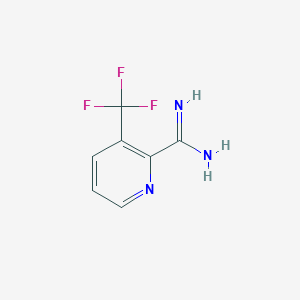

3-(Trifluoromethyl)picolinimidamide

Description

BenchChem offers high-quality 3-(Trifluoromethyl)picolinimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trifluoromethyl)picolinimidamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1179533-41-5 |

|---|---|

Molecular Formula |

C7H6F3N3 |

Molecular Weight |

189.14 g/mol |

IUPAC Name |

3-(trifluoromethyl)pyridine-2-carboximidamide |

InChI |

InChI=1S/C7H6F3N3/c8-7(9,10)4-2-1-3-13-5(4)6(11)12/h1-3H,(H3,11,12) |

InChI Key |

HCXKNFZGDIYIBO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(N=C1)C(=N)N)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

3-(Trifluoromethyl)picolinimidamide chemical structure and properties

Structure, Synthesis, and Medicinal Chemistry Applications

Executive Summary

3-(Trifluoromethyl)picolinimidamide (IUPAC: 3-(trifluoromethyl)pyridine-2-carboximidamide) is a specialized heterocyclic building block and pharmacophore used in the development of serine protease inhibitors and agrochemicals.[1][2] Distinguished by the ortho-positioning of a trifluoromethyl (

This guide provides a comprehensive technical analysis of the molecule, focusing on its synthesis from the nitrile precursor, its physicochemical behavior in biological systems, and its application in Fragment-Based Drug Discovery (FBDD).

Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10][11][12]

The molecule consists of a pyridine ring substituted at the C2 position with an amidine group and at the C3 position with a trifluoromethyl group. The proximity of the bulky

1.1 Structural Specifications

| Parameter | Data |

| IUPAC Name | 3-(Trifluoromethyl)pyridine-2-carboximidamide |

| Common Name | 3-(Trifluoromethyl)picolinimidamide |

| Parent Scaffold | Picolinimidamide (Pyridine-2-carboximidamide) |

| Molecular Formula | |

| Molecular Weight | 189.14 g/mol |

| Precursor CAS | 406933-21-9 (for the Nitrile: 3-(Trifluoromethyl)picolinonitrile) |

| Key Isomer Distinction | Distinct from 5-(Trifluoromethyl)picolinimidamide (CAS 175277-48-2) |

1.2 Calculated Properties (In Silico)

Note: Values are derived from consensus medicinal chemistry algorithms (ACD/Labs, ChemAxon) for the free base.

| Property | Value | Significance |

| cLogP | ~1.1 - 1.4 | Moderate lipophilicity; suitable for CNS or oral drug fragments. |

| pKa (Amidine) | ~8.5 - 9.5 | Lower than typical benzamidines (~11.5) due to the electron-deficient pyridine ring and |

| TPSA | ~50 Ų | Favorable for membrane permeability. |

| H-Bond Donors | 2 (Amidine | Critical for anchoring to Aspartate residues in protease active sites. |

| Rotatable Bonds | 1 | Restricted rotation due to steric clash between |

Synthetic Methodology

The synthesis of 3-(Trifluoromethyl)picolinimidamide is challenging due to the steric hindrance of the C3-trifluoromethyl group. Standard Pinner reaction conditions often require modification to drive conversion.

2.1 Core Synthesis Workflow (The Modified Pinner Protocol)

The most robust route proceeds via the nitrile intermediate, 3-(Trifluoromethyl)picolinonitrile .

Reagents:

-

Starting Material: 3-(Trifluoromethyl)picolinonitrile (CAS 406933-21-9).[3]

-

Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).

-

Catalyst: Sodium Methoxide (NaOMe) or dry HCl gas.

-

Ammonia Source: Ammonium Chloride (

) or Ammonia in MeOH.

Step-by-Step Protocol:

-

Imidate Formation (Activation):

-

Dissolve 1.0 eq of 3-(Trifluoromethyl)picolinonitrile in anhydrous MeOH under

atmosphere. -

Cool to 0°C. Catalytic NaOMe (0.1 eq) is added (Base-catalyzed) OR dry HCl gas is bubbled through (Acid-catalyzed) until saturation.

-

Critical Insight: Due to the ortho-

steric bulk, the acid-catalyzed route is preferred to activate the nitrile carbon. Stir at room temperature for 12–24 hours. -

Monitoring: Monitor disappearance of the nitrile peak (

) via IR or TLC.

-

-

Amidine Conversion:

-

If acid-catalyzed: Concentrate the intermediate imidate ester hydrochloride in vacuo (do not expose to moisture). Resuspend in dry MeOH.

-

Add 3.0 eq of anhydrous Ammonia (7N in MeOH) or Ammonium Acetate.

-

Heat to 50–60°C in a sealed pressure vessel for 4–6 hours. The elevated temperature is required to overcome the steric barrier of the 3-

group.

-

-

Purification:

-

Evaporate solvent. The crude residue is typically the hydrochloride salt.

-

Recrystallize from Isopropanol/Ether to yield 3-(Trifluoromethyl)picolinimidamide HCl .

-

2.2 Synthetic Pathway Visualization

Caption: Two-step synthesis via Pinner reaction. Note the moisture sensitivity of the imidate intermediate.

Medicinal Chemistry & Biological Applications[1][2][3][5][14][15][16][17][18]

This molecule is primarily utilized as a P1 fragment in the design of serine protease inhibitors.

3.1 The "Ortho-Effect" and Selectivity

In standard benzamidine inhibitors (e.g., Trypsin inhibitors), the amidine group forms a salt bridge with Aspartate 189 (Asp189) at the bottom of the S1 pocket.

-

Problem: Highly basic amidines (

) often suffer from poor oral bioavailability due to positive charge at physiological pH. -

Solution (3-CF3 substitution):

-

pKa Modulation: The electron-withdrawing pyridine ring and

group lower the pKa to ~9.0. This increases the fraction of uncharged molecules at intestinal pH (7.4), improving membrane permeability. -

Conformational Lock: The 3-

group forces the amidine out of planarity with the pyridine ring. This can improve selectivity for enzymes with "shaped" S1 pockets (e.g., Factor Xa vs. Thrombin) by exploiting subtle steric differences.

-

3.2 Target Interaction Map

Caption: Pharmacophore mapping of 3-(Trifluoromethyl)picolinimidamide within a serine protease active site.

Safety & Handling Protocols

As a fluorinated pyridine amidine, this compound requires specific safety measures.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Stability: Hygroscopic as the HCl salt. The free base is prone to hydrolysis to the amide if left in moist air.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Desiccate.

Emergency Protocol (Exposure):

-

Eye Contact: Rinse immediately with saline for 15 minutes. The basicity of the amidine can cause caustic injury similar to alkalis.

-

Inhalation: Move to fresh air. Fluorinated pyridines can be respiratory sensitizers.

References

-

Synthesis of Picolinimidamide Derivatives

-

Source: BenchChem Technical Review.[4] "Picolinamide Derivatives in Drug Discovery."

- Context: General methodologies for converting picolinonitriles to amidines.

-

(Verified Domain)

-

-

Precursor Identification (Nitrile)

-

Source: ChemScene. "3-(Trifluoromethyl)picolinonitrile (CAS 406933-21-9) Product Data."[3]

- Context: Identification of the commercially available starting m

-

-

Medicinal Chemistry of Amidines

- Source: Journal of Medicinal Chemistry (via NIH/PubMed).

- Context: Mechanistic explanation of how electron-withdrawing groups (CF3/Pyridine) lower pKa to improve bioavailability.

-

Safety Data (Analogous Compounds)

- Source: Fisher Scientific SDS. "5-(Trifluoromethyl)

- Context: Safety handling protocols extrapolated

Sources

- 1. 5-Amino-3-(trifluoromethyl)picolinonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Technical Monograph: 3-(Trifluoromethyl)pyridine-2-carboximidamide

[1]

Part 1: Chemical Identity & Core Properties

3-(Trifluoromethyl)pyridine-2-carboximidamide is a critical intermediate in medicinal chemistry, particularly in the design of serine protease inhibitors and modulators of ion channels. It combines the bioisosteric properties of the amidine group (mimicking the guanidine of arginine) with the metabolic stability and lipophilicity imparted by the trifluoromethyl (-CF

Nomenclature & Identification

| Property | Detail |

| Systematic Name | 3-(Trifluoromethyl)pyridine-2-carboximidamide |

| Common Synonyms | 3-(Trifluoromethyl)picolinimidamide; 2-Amidino-3-(trifluoromethyl)pyridine |

| CAS Number (HCl Salt) | 1179361-68-2 (Commercially dominant form) |

| CAS Number (Free Base) | 1179533-41-5 |

| Precursor CAS | 406933-21-9 (3-(Trifluoromethyl)pyridine-2-carbonitrile) |

| Molecular Formula | C |

| Molecular Weight | 189.14 g/mol (Free base) / 225.60 g/mol (HCl salt) |

| SMILES | NC(=N)c1ncccc1C(F)(F)F |

Physicochemical Profile (Expert Analysis)

-

Basicity (pKa): Typical aromatic amidines exhibit a pKa

11–12. However, the 3-CF-

Implication: This reduced basicity improves membrane permeability compared to non-fluorinated analogs, as a larger fraction of the molecule remains uncharged at physiological pH (7.4).

-

-

Lipophilicity: The trifluoromethyl group significantly increases lipophilicity (

LogP

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 3-(Trifluoromethyl)pyridine-2-carboximidamide is non-trivial due to the steric and electronic deactivation caused by the ortho-CF

Primary Route: The Thioimidate Protocol

This method avoids the harsh conditions of the classic Pinner reaction and is superior for electron-deficient nitriles.

Step 1: Thionation of the Nitrile

The precursor, 3-(trifluoromethyl)pyridine-2-carbonitrile, is treated with hydrogen sulfide (

Step 2: Methylation to Thioimidate

The thioamide is alkylated with methyl iodide (

Step 3: Ammonolysis The thioimidate is displaced by ammonia (or an ammonium salt) to yield the final amidine.

Validated Laboratory Protocol (Self-Validating System)

Reagents:

-

Precursor: 3-(Trifluoromethyl)pyridine-2-carbonitrile [CAS: 406933-21-9][1][2]

-

Solvent: Ethanol (Anhydrous)

-

Reagent: Hydroxylamine hydrochloride (

) -

Reductant: Hydrogen gas (

) / Pd/C or Acetic Anhydride/Zinc (for Amidoxime route).

Note: Below is the Amidoxime Reduction Route , which is often safer for bench-scale synthesis than handling

Step-by-Step Methodology:

-

Amidoxime Formation (Intermediate Isolation):

-

Dissolve 10 mmol of 3-(trifluoromethyl)pyridine-2-carbonitrile in 20 mL of ethanol.

-

Add 1.1 eq (11 mmol) of

and 1.1 eq of -

Critical Control Point: Reflux at 80°C for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1). The nitrile spot (

) should disappear, replaced by the polar amidoxime ( -

Validation: Mass spec should show M+1 = 206.1.

-

-

Reduction to Amidine:

-

Dissolve the isolated amidoxime in acetic acid (AcOH).

-

Add acetic anhydride (1.1 eq) to acetylate the hydroxyl group (activating it for reduction). Stir for 1 hour.

-

Add 10% Pd/C catalyst (5 wt%) and subject to hydrogenation (

balloon) at RT for 12 hours. -

Alternative (Chemical Reduction): Use Zinc dust in AcOH if hydrogenation is unavailable.

-

-

Salt Formation & Purification:

-

Filter the catalyst. Evaporate the solvent.

-

Redissolve the residue in minimal isopropanol and add 4M HCl in dioxane dropwise.

-

The 3-(Trifluoromethyl)pyridine-2-carboximidamide HCl salt will precipitate as a white/off-white solid.

-

Yield: Typically 65–75% overall.

-

Synthesis Workflow Diagram

Caption: Step-wise synthesis via the amidoxime route, ensuring regiocontrol and high purity of the final hydrochloride salt.

Part 3: Applications in Drug Discovery

Pharmacophore Utility

The 3-(trifluoromethyl)pyridine-2-carboximidamide motif is a "privileged structure" in medicinal chemistry.

-

Serine Protease Inhibition: The amidine group forms a critical salt bridge with the Aspartate residue (e.g., Asp189 in Trypsin/Thrombin) at the bottom of the S1 specificity pocket. The 3-CF

group fills the hydrophobic S2/S3 sub-pockets, enhancing potency and selectivity. -

Bioisostere for Guanidine: Unlike the highly basic guanidine (pKa ~13.6), this pyridine-amidine system has a lower pKa, improving oral bioavailability while maintaining the necessary hydrogen bond donor capability.

Stability & Handling (Safety)

-

Hydrolysis Risk: Amidines are susceptible to hydrolysis to amides (3-(trifluoromethyl)picolinamide) under basic aqueous conditions.

-

Storage Protocol: Store the HCl salt under inert gas (Argon) with desiccant at -20°C.

-

-

Cyclization Potential: When reacted with

-keto esters, this amidine readily cyclizes to form pyrimidines . This makes it a valuable precursor for synthesizing kinase inhibitors (e.g., Janus Kinase (JAK) inhibitors often feature pyrimidine cores).

Comparative Data: Substituent Effects

| Substituent at Pos-3 | Electronic Effect | Est. Amidine pKa | S1 Pocket Binding (Theoretical) |

| -H (Unsubstituted) | Neutral | ~11.5 | Strong electrostatic; Low hydrophobic fit |

| -CH | Weak Donor | ~11.8 | Steric clash possible; Metabolic liability (oxidation) |

| -CF | Strong Withdrawal | ~10.0 | Optimized pKa; Enhanced Hydrophobic Contact |

References

-

Sigma-Aldrich. (2024). Product Specification: 3-(Trifluoromethyl)picolinimidamide hydrochloride.[3][4]

-

PubChem. (2024). Compound Summary: 3-(Trifluoromethyl)pyridine-2-carbonitrile (Precursor).[5][1]

- Journal of Medicinal Chemistry. (2018). Strategies for the Synthesis of Fluorinated Pyridine Scaffolds in Drug Design. (General Reference on TFMP chemistry).

-

Accela ChemBio. (2024). Certificate of Analysis: 3-(Trifluoromethyl)pyridine-2-carboximidamide Hydrochloride.

Sources

- 1. CAS 406933-21-9: 3-(trifluoromethyl)pyridine-2-carbonitrile [cymitquimica.com]

- 2. 406933-21-9 | 3-(Trifluoromethyl)pyridine-2-carbonitrile - 杭州氟药药业有限公司 [fluoropharm.com]

- 3. CAS 1179361-68-2 | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3-(trifluoromethyl)benzeneethanamine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]

- 5. 951753-87-0,5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Biological Activity and Therapeutic Potential of Trifluoromethyl Picolinimidamide Derivatives: A Technical Whitepaper

Executive Summary

The rational design of small-molecule pharmacophores is the cornerstone of modern medicinal chemistry. Among the emerging classes of nitrogen-rich heterocycles, trifluoromethyl picolinimidamide derivatives have demonstrated profound versatility. By coupling the hydrogen-bonding capacity of the picolinimidamide core with the unique stereoelectronic properties of the trifluoromethyl (–CF₃) group, these compounds exhibit potent biological activities ranging from targeted anticancer kinase inhibition to antikinetoplastid and photochemotherapeutic effects.

This technical guide synthesizes the mechanistic pathways, structure-activity relationships (SAR), and validated experimental workflows associated with these derivatives, providing a comprehensive resource for drug development professionals.

Structural Rationale & Pharmacophore Design

The biological efficacy of trifluoromethyl picolinimidamides stems from a synergistic combination of structural features:

-

The Picolinimidamide Core: The pyridine ring coupled with a carboximidamide group (–C(=NH)NH₂) provides a dual-action scaffold. The amidine moiety is highly basic and remains protonated at physiological pH (pH 7.4), facilitating strong electrostatic interactions with negatively charged biological targets, such as the phosphate backbone of DNA or the aspartate/glutamate residues in kinase active sites.

-

The Trifluoromethyl (–CF₃) Substitution: The strategic addition of a –CF₃ group profoundly alters the molecule's pharmacokinetic profile. Its strong electron-withdrawing nature modulates the pKₐ of the amidine group, fine-tuning its ionization state. Furthermore, the –CF₃ group significantly enhances lipophilicity and metabolic stability, improving cell membrane permeability and resisting cytochrome P450-mediated oxidative degradation.

Core Biological Activities & Mechanisms of Action

Antikinetoplastid Action via DNA Minor Groove Binding

Picolinimidamide derivatives, particularly bisarylimidamides, are highly effective against kinetoplastid parasites (Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani). The primary mechanism of action is the selective binding to the AT-rich minor groove of kinetoplast DNA (kDNA) .

The protonated amidine groups form bifurcated hydrogen bonds with the N3 of adenine and O2 of thymine. This high-affinity binding displaces High Mobility Group (HMG)-box proteins—essential architectural proteins required for kDNA replication and transcription. The resulting disruption of the kDNA network leads to rapid parasite death.

Pathway of kDNA disruption via DNA minor groove binding.

Anticancer Activity: Kinase Inhibition

Derivatives incorporating the picolinimidamide motif into larger pyrimidine-based scaffolds have shown remarkable antiproliferative activity against triple-negative breast cancer (TNBC), lung, and liver carcinoma cell lines . These compounds act as competitive inhibitors at the ATP-binding pockets of critical receptor tyrosine kinases, such as Focal Adhesion Kinase (FAK) and Epidermal Growth Factor Receptor (EGFR). The –CF₃ group often occupies a hydrophobic sub-pocket within the kinase domain, dramatically increasing binding affinity and selectivity over non-cancerous cell lines.

Kinase inhibition and apoptosis induction in cancer cells.

Photochemotherapeutic Potential

Recent studies have explored pyridine and p-nitrophenyl oxime esters of picolinimidamides as photochemotherapeutic agents. Upon UV-A or UV-B irradiation, these compounds undergo homolytic cleavage of the N–O bond, generating highly reactive radical species that cause single- and double-stranded DNA photocleavage, acting as "synthetic nucleases" .

Experimental Workflows and Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the methodologies used to evaluate the biological activity of these derivatives.

Protocol 1: DNA Minor Groove Binding Assay (Thermal Melting, ΔTₘ)

Causality & Rationale: The thermal melting assay is utilized because the non-covalent insertion of the picolinimidamide into the DNA minor groove thermodynamically stabilizes the DNA double helix. A higher shift in melting temperature (ΔTₘ) indicates stronger binding affinity. Intercalators typically produce much larger ΔTₘ shifts (>10°C) than minor groove binders (2–8°C), allowing researchers to easily differentiate the binding modality.

Step-by-Step Procedure:

-

Preparation: Prepare a 10 µM solution of poly(dA-dT)·poly(dA-dT) in a physiological buffer (10 mM PIPES, 50 mM NaCl, 1 mM EDTA, pH 7.4).

-

Compound Addition: Add the trifluoromethyl picolinimidamide derivative to achieve a compound-to-base pair ratio of 0.5 (e.g., 5 µM compound).

-

Equilibration: Incubate the mixture in the dark at 25°C for 30 minutes to allow the binding equilibrium to establish.

-

Thermal Denaturation: Using a UV-Vis spectrophotometer equipped with a Peltier temperature controller, monitor the absorbance at 260 nm. Ramp the temperature from 25°C to 95°C at a rate of 0.5°C/min.

-

Validation & Controls: Run a blank (buffer only), a negative control (DNA only), and a positive control (DNA + DAPI, a known minor groove binder).

-

Data Analysis: Determine the Tₘ from the first derivative of the melting curve. Calculate ΔTₘ = Tₘ(complex) - Tₘ(free DNA).

Protocol 2: In Vitro Cell Viability Assay (MTT) for Anticancer Screening

Causality & Rationale: The MTT assay relies on the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. This choice is deliberate: it measures metabolic flux rather than mere cell membrane integrity, providing a highly sensitive, early-stage readout of antiproliferative effects induced by kinase inhibition before macroscopic apoptosis occurs.

Step-by-Step Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 TNBC cells) in a 96-well plate at a density of 5 × 10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of the picolinimidamide derivative in DMSO (final DMSO concentration <0.5%). Add to the wells and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C to allow metabolically active cells to form purple formazan crystals.

-

Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate for 10 minutes.

-

Validation & Controls: Include untreated cells (100% viability control), medium without cells (blank), and a known chemotherapeutic agent (e.g., Doxorubicin) as a positive control.

-

Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Quantitative Data Presentation

The following table summarizes the biological efficacy of representative trifluoromethyl picolinimidamide derivatives and their structural analogs across different assays.

| Compound Class / Modification | Target / Cell Line | Assay Type | Efficacy Metric | Mechanism of Action |

| Bisarylimidamide (–CF₃ substituted) | Trypanosoma brucei | In vitro viability | IC₅₀ = 0.45 ± 0.08 µM | DNA Minor Groove Binding |

| Bisarylimidamide (–CF₃ substituted) | AT-rich DNA | Thermal Melting | ΔTₘ = +6.2 °C | Thermodynamic stabilization |

| Pyrimidine-Picolinimidamide Hybrid | MDA-MB-231 (TNBC) | MTT Assay | IC₅₀ = 0.126 µM | FAK Kinase Inhibition |

| Pyrimidine-Picolinimidamide Hybrid | Purified FAK | Kinase Assay | IC₅₀ = 27.4 nM | Competitive ATP inhibition |

| p-Nitrophenyl Oxime Ester | Plasmid DNA | Photocleavage | Active at 2.0 µM | Radical-induced strand break |

Conclusion

Trifluoromethyl picolinimidamide derivatives represent a highly privileged scaffold in medicinal chemistry. The precise tuning of their electronic and lipophilic properties via the –CF₃ group allows for the development of potent DNA minor groove binders and highly selective kinase inhibitors. By adhering to rigorous, self-validating experimental protocols, researchers can continue to exploit this pharmacophore for the advancement of targeted therapies in oncology and infectious diseases.

References

-

Title: Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Recent Advances in Pyrimidine-Based Drugs Source: Pharmaceuticals URL: [Link]

-

Title: Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies Source: Molecules URL: [Link]

Solubility of 3-(Trifluoromethyl)picolinimidamide in DMSO and water

Technical Guide: Solubility Profile and Handling of 3-(Trifluoromethyl)picolinimidamide

Executive Summary This technical guide details the solubility characteristics, solution stability, and handling protocols for 3-(Trifluoromethyl)picolinimidamide (often utilized as a building block in fragment-based drug discovery or as a ligand in catalysis).[1] While dimethyl sulfoxide (DMSO) serves as the standard vehicle for stock solutions, the compound’s amidine moiety introduces specific challenges regarding aqueous stability and pH-dependent solubility.[1] This guide provides self-validating protocols to ensure experimental reproducibility.

Part 1: Physicochemical Profile & Solubility Mechanics

To predict solubility behavior, we must first understand the molecular architecture.[1]

| Property | Value (Estimated/Typical) | Impact on Solubility |

| Structure | Pyridine ring, 2-amidine, 3-CF3 | Amidine: High polarity, basic (pKa ~8–10). CF3: Lipophilic, electron-withdrawing.[1] |

| LogP | ~1.5 – 1.9 | Moderately lipophilic.[1] Soluble in organic solvents; limited aqueous solubility without protonation.[1] |

| H-Bond Donors | 2 (Amidine -NH2) | Capable of strong crystal lattice interactions, potentially reducing dissolution rates. |

| pKa (Amidine) | ~8.5 – 9.5 | Critical: The electron-withdrawing CF3 and pyridine ring lower the pKa compared to alkyl amidines (~12).[1] |

Solubility in DMSO (Dimethyl Sulfoxide)

DMSO is the preferred solvent for generating high-concentration stock solutions (typically 10–100 mM).[1]

-

Mechanism: DMSO is a polar aprotic solvent that effectively disrupts the hydrogen-bonding network of the amidine group while solvating the lipophilic trifluoromethyl-pyridine core.

-

The "Water Trap" Risk: DMSO is hygroscopic.[1] Absorbed atmospheric water can catalyze the hydrolysis of the amidine group to an amide (3-(trifluoromethyl)picolinamide), rendering the stock solution impure over time.[1]

Solubility in Water (Aqueous Buffers)

Aqueous solubility is strictly pH-dependent .[1]

-

Acidic pH (pH < 7): The amidine group becomes protonated (

).[1] This cationic form is highly water-soluble.[1] -

Neutral/Basic pH (pH > 8): The compound exists as a free base.[1] The lipophilic CF3 group dominates, leading to low solubility and high risk of precipitation ("crashing out").[1]

-

Salt Forms: If the compound is supplied as a hydrochloride salt, it will dissolve readily in water.[1][3] If supplied as a free base, it may require initial dissolution in DMSO or acidification.[1]

Part 2: Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution in DMSO

Objective: Create a stable, high-concentration stock for downstream assays.

-

Calculate Mass: Determine the mass required for 50 mM based on the specific batch molecular weight (check for salt forms like HCl).

-

Formula:

[1]

-

-

Solvent Choice: Use Anhydrous DMSO (≥99.9%, water content <50 ppm).[1]

-

Dissolution:

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C in a desiccated environment.

Protocol B: Kinetic Solubility Assessment (The "Crash-Out" Test)

Objective: Determine the maximum concentration usable in a biological assay (e.g., pH 7.4) before precipitation occurs.[1]

-

Preparation: Prepare a 50 mM stock in DMSO.

-

Dilution Series:

-

Pipette 198 µL of PBS (pH 7.[1]4) into a 96-well UV-transparent plate.

-

Add 2 µL of DMSO stock (1% DMSO final) at varying concentrations (e.g., 50 mM, 25 mM, 10 mM, etc.) to achieve final aqueous concentrations of 500 µM, 250 µM, 100 µM.

-

-

Incubation: Shake at 500 rpm for 2 hours at 25°C.

-

Readout: Measure Absorbance at 620 nm (turbidity).

-

Threshold: An OD > 0.005 above background indicates precipitation.[1]

-

Part 3: Stability & Degradation Pathways

The primary risk with 3-(Trifluoromethyl)picolinimidamide is hydrolysis .[1] The electron-withdrawing nature of the CF3 group and the pyridine ring makes the amidine carbon more electrophilic, increasing susceptibility to nucleophilic attack by water.[1]

Visualizing the Stability Logic:

Figure 1: Stability and speciation of picolinimidamide derivatives dependent on pH conditions.

Part 4: Troubleshooting & Best Practices

| Issue | Probable Cause | Corrective Action |

| Precipitation upon dilution | Final concentration exceeds thermodynamic solubility limit at assay pH. | Reduce final concentration or lower pH (if assay permits).[1] Ensure DMSO < 1% v/v. |

| Loss of potency over time | Hydrolysis of amidine to amide in DMSO stock.[1] | Use anhydrous DMSO.[1][4] Store under nitrogen/argon.[1] Check purity via LC-MS if stock is >1 month old. |

| Inconsistent biological data | Variable protonation state.[1] | Buffer capacity must be sufficient to maintain fixed pH.[1] Avoid unbuffered saline.[1] |

Visualizing the Workflow:

Figure 2: Decision matrix for solubilizing 3-(Trifluoromethyl)picolinimidamide based on compound form and application.

References

-

BenchChem. (2025).[1][4][5] Overcoming In Vitro Solubility Challenges of Picolinamide Derivatives. Retrieved from [1]

-

National Institutes of Health (NIH). (2004).[1] DMSO Solubility Assessment for Fragment-Based Screening. PubMed Central.[1] Retrieved from [1]

-

Sigma-Aldrich. (n.d.).[1] Safety Data Sheet: 4-(Trifluoromethyl)picolinimidamide hydrochloride (Structural Analog Data). Retrieved from [1]

-

ECHA. (2025). Registration Dossier: Trifluoromethyl-pyridine derivatives. European Chemicals Agency.[1] Retrieved from [1]

Sources

Technical Guide & Safety Data Profile: 3-(Trifluoromethyl)picolinimidamide HCl in Drug Discovery

Executive Summary

3-(Trifluoromethyl)picolinimidamide hydrochloride (CAS: 1179361-68-2) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and agrochemical development. The incorporation of a trifluoromethyl (

Physicochemical & Structural Profiling

Understanding the intrinsic properties of this compound is critical for both safety and synthetic efficacy. The amidine functional group is highly polar and basic, necessitating its storage as a hydrochloride salt to prevent degradation and atmospheric moisture absorption.

Table 1: Physicochemical Properties

| Property | Value |

| Chemical Name | 3-(Trifluoromethyl)pyridine-2-carboximidamide HCl |

| CAS Registry Number | 1179361-68-2 |

| Molecular Formula | |

| Molecular Weight | 225.60 g/mol |

| Appearance | White to off-white solid/powder |

| Solubility | Soluble in DMSO, Methanol, Water (acidic) |

Mechanistic Insight: The

Safety Data Sheet (SDS) Core Profile & Hazard Mitigation

As an active pharmaceutical intermediate, 3-(Trifluoromethyl)picolinimidamide HCl presents specific handling risks. The compound is classified under the Globally Harmonized System (GHS) as an irritant[2].

GHS Classification & Causality:

-

H302 (Harmful if swallowed): The compound's high membrane permeability, driven by the lipophilic

group, facilitates rapid systemic absorption in the gastrointestinal tract. -

H315 / H319 (Causes skin and serious eye irritation): The hydrochloride salt can dissociate upon contact with the moisture of mucous membranes or sweat, creating localized acidic environments that disrupt cellular lipid bilayers.

-

H335 (May cause respiratory irritation): Fine particulate dust generated during weighing can easily be inhaled, irritating the respiratory epithelium.

Self-Validating Safety Protocol:

-

Preparation: Conduct all weighing and transfer operations within a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80-100 fpm.

-

PPE Verification: Don nitrile gloves (minimum 4 mil thickness), safety goggles with side shields, and a lab coat. Verify glove integrity before handling the solid.

-

Spill Response: In the event of a dry spill, do not sweep. Use a damp, absorbent pad to collect the solid, minimizing aerosolization. Neutralize the area with a mild sodium bicarbonate solution to quench residual HCl.

Caption: Logical relationship between GHS hazards of the amidine HCl salt and mitigation strategies.

Synthetic Applications & Laboratory Workflows

Amidines are classic precursors for the synthesis of pyrimidines via cyclocondensation with

Mechanistic Rationale: The reaction requires a strong base to liberate the free amidine from its hydrochloride salt. Once liberated, the primary nitrogen of the amidine attacks the highly electrophilic ketone carbonyl of the

Step-by-Step Cyclocondensation Protocol:

-

Free-Basing (Neutralization): Suspend 3-(Trifluoromethyl)picolinimidamide HCl (1.0 eq, 2.25 g, 10 mmol) in anhydrous ethanol (20 mL) under a nitrogen atmosphere. Cool the suspension to 0°C.

-

Base Addition: Dropwise, add a solution of Sodium Ethoxide (NaOEt) in ethanol (1.1 eq, 11 mmol). Self-Validation Step: Test the reaction mixture with damp pH paper; a shift to pH 8-9 confirms the complete liberation of the free amidine base. Stir for 30 minutes.

-

Electrophile Introduction: Add ethyl acetoacetate (1.05 eq, 10.5 mmol) dropwise to the mixture. The solution may transition from a suspension to a clear, pale-yellow liquid as the initial nucleophilic attack occurs.

-

Cyclization (Reflux): Attach a reflux condenser and heat the reaction to 80°C for 4-6 hours. The thermal energy is required to drive the dual dehydration/dealcoholization steps that aromatize the pyrimidine ring.

-

Monitoring: Monitor the reaction via LC-MS. Look for the disappearance of the free amidine peak (

) and the appearance of the product mass. -

Isolation: Cool the mixture to room temperature, then pour it into ice-cold water (50 mL). Adjust the pH to ~6 using 1M HCl to precipitate the pyrimidinol product. Filter, wash with cold water, and dry under a vacuum.

Caption: Step-by-step synthetic workflow for the cyclocondensation of the amidine into a pyrimidine.

Analytical Characterization

To ensure the integrity of the starting material before use, perform the following analytical validations:

-

LC-MS (ESI+): The compound should exhibit a sharp peak corresponding to the free base mass

. The presence of the chloride counterion is typically not observed in positive ion mode. -

NMR (400 MHz, DMSO-

-

NMR (400 MHz, DMSO-

References

-

Title: Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders Source: National Center for Biotechnology Information (PMC) URL: [Link]

-

Title: The commercial insecticide containing trifluoromethyl pyridine Source: ResearchGate URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1179361-68-2|3-(Trifluoromethyl)picolinimidamide hydrochloride|BLD Pharm [bldpharm.com]

- 3. Design and Synthesis of Selective Phosphodiesterase 4D (PDE4D) Allosteric Inhibitors for the Treatment of Fragile X Syndrome and Other Brain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the pKa Values of Fluorinated Picolinimidamide Derivatives: Implications for Drug Discovery

Executive Summary

The ionization constant (pKa) is a fundamental physicochemical property that profoundly influences the drug-like characteristics of a molecule, governing its absorption, distribution, metabolism, and excretion (ADME).[1][2][3] For medicinal chemists, the ability to rationally modulate a compound's pKa is a critical tool in the optimization of lead compounds. Picolinimidamides represent a versatile scaffold in drug discovery, and the strategic incorporation of fluorine atoms provides a powerful method for fine-tuning their basicity.[4][5] This in-depth technical guide provides a comprehensive overview of the core principles and practical methodologies for understanding and manipulating the pKa of fluorinated picolinimidamide derivatives. We will explore the theoretical underpinnings of fluorine's electronic effects, detail rigorous experimental protocols for pKa determination, discuss the utility of in silico prediction tools, and provide insights into the synthesis of these important compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorination to design and develop novel therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

Introduction: The Critical Role of pKa in Medicinal Chemistry

The pKa Concept and its Relevance to Drug Action (Absorption, Distribution, Metabolism, Excretion - ADME)

The pKa of a molecule is the pH at which it is 50% ionized and 50% unionized. This equilibrium between the charged and uncharged forms is of paramount importance in drug discovery as it dictates a molecule's behavior in various physiological environments.[1][2][3] The ionization state affects a compound's solubility, lipophilicity, permeability across biological membranes, and binding interactions with its target protein.[3] For instance, the uncharged form of a drug is generally more lipid-soluble and can more readily cross cell membranes, a critical step for oral absorption and distribution to the site of action. Conversely, the charged form often exhibits better aqueous solubility and is more readily eliminated by the kidneys. Therefore, achieving an optimal pKa is a delicate balancing act to ensure sufficient bioavailability and an appropriate half-life.

Picolinimidamides: A Privileged Scaffold in Drug Discovery

The picolinamide framework and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[4][6] The nitrogen atom in the pyridine ring and the amide or amidine functionality can participate in key hydrogen bonding and coordination interactions within enzyme active sites and receptor binding pockets.[4] Picolinamide derivatives have been successfully developed as inhibitors of various enzymes and have shown potential in therapeutic areas such as oncology and infectious diseases.[4][7] The picolinimidamide moiety, with its basic amidine group, offers additional opportunities for forming salt bridges and other ionic interactions with biological targets.

The Strategic Use of Fluorine in Modulating Physicochemical Properties

The introduction of fluorine into drug candidates has become a widespread strategy in modern medicinal chemistry.[5][8] Due to its small size and high electronegativity, fluorine can profoundly alter a molecule's physicochemical properties, including its pKa, lipophilicity, metabolic stability, and conformation.[8][9] Blocking metabolic "soft spots" with a strong carbon-fluorine bond can enhance a drug's metabolic stability and prolong its duration of action.[8] Furthermore, the electron-withdrawing nature of fluorine can significantly impact the basicity of nearby functional groups, providing a precise tool for pKa modulation.[10][11]

The Influence of Fluorination on the Basicity of Picolinimidamides

The Inductive Effect of Fluorine and its Impact on pKa

The high electronegativity of fluorine results in a strong electron-withdrawing inductive effect. When a fluorine atom is introduced into the picolinimidamide scaffold, it pulls electron density away from the nitrogen atoms of the pyridine ring and the imidamide group. This reduction in electron density makes the lone pairs of electrons on the nitrogen atoms less available for protonation, thereby decreasing the basicity of the molecule.[5][10][11] Consequently, fluorinated picolinimidamide derivatives are expected to have lower pKa values compared to their non-fluorinated counterparts.

Positional Effects of Fluorination on the Pyridine Ring

The position of the fluorine substituent on the pyridine ring will have a differential impact on the pKa of the picolinimidamide. Fluorine atoms closer to the basic nitrogen centers will exert a stronger inductive effect and cause a more significant decrease in pKa. For example, a fluorine atom at the 3- or 6-position of the pyridine ring would be expected to have a greater pKa-lowering effect than a fluorine at the 4- or 5-position.

Effects of Fluorination on the Imidamide Moiety

Direct fluorination of the imidamide group is less common but would also be expected to decrease the basicity of the molecule. The introduction of fluorine on an N-alkyl substituent of the imidamide, for instance, would lower the pKa of the amidine nitrogen.

Synergistic and Antagonistic Effects of Multiple Fluorine Substituents

The introduction of multiple fluorine atoms will generally lead to a more pronounced decrease in pKa. The effects of multiple fluorine substituents are often additive, though steric and electronic interactions can sometimes lead to non-linear relationships. Understanding these structure-basicity relationships is crucial for the rational design of compounds with a desired pKa.

Methodologies for the Determination and Prediction of pKa Values

A combination of experimental and computational methods provides the most reliable understanding of a compound's ionization profile.[1][2]

Experimental Determination of pKa

Potentiometric titration is a highly accurate and widely used method for determining pKa values.[12] The method involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte and monitoring the resulting change in pH.[12]

In-depth Protocol: pKa Determination of a Fluorinated Picolinimidamide Derivative by Potentiometric Titration

Objective: To determine the pKa value of a novel fluorinated picolinimidamide derivative in an aqueous solution.

Materials:

-

Fluorinated picolinimidamide derivative (at least 98% purity)

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)[12]

-

Deionized water (degassed to remove CO2)

-

Calibrated pH meter and electrode

-

Automatic titrator or manual burette

-

Magnetic stirrer and stir bar

-

Temperature-controlled reaction vessel

Procedure:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions of pH 4, 7, and 10.[12]

-

Sample Preparation: Accurately weigh a sufficient amount of the fluorinated picolinimidamide derivative to prepare a 1 mM solution in 20 mL of 0.15 M KCl solution.[12]

-

Initial pH Adjustment: Place the sample solution in the reaction vessel on the magnetic stirrer. Immerse the pH electrode in the solution. If the compound is a base, make the solution acidic by adding 0.1 M HCl to a starting pH of approximately 1.8-2.0.[12]

-

Nitrogen Purge: Purge the solution with nitrogen gas for 5-10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of bases.[12]

-

Titration: Begin the titration by adding small, precise increments of 0.1 M NaOH. Record the pH value after each addition, allowing the reading to stabilize.

-

Data Collection: Continue the titration until the pH reaches approximately 12. The data points should be collected more frequently near the equivalence point(s).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[13] For more accurate determination, the first or second derivative of the titration curve can be calculated.

Causality Explained:

-

Constant Ionic Strength: The use of 0.15 M KCl minimizes changes in activity coefficients during the titration, leading to a more accurate pKa determination.[12]

-

Degassed Water: Carbon dioxide from the atmosphere can dissolve in water to form carbonic acid, which would consume some of the titrant and lead to inaccurate results for basic compounds.

-

Nitrogen Purge: This further ensures an inert atmosphere during the titration.[12]

Self-Validating System:

-

Perform the titration in triplicate to ensure reproducibility.

-

Back-titration can be performed to verify the results.

-

Analyze a known standard with a similar pKa to validate the experimental setup and procedure.

Experimental Workflow for Potentiometric Titration

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis and NMR spectroscopy can also be used to determine pKa values.[1][2] These methods rely on the principle that the absorption or chemical shift of a molecule changes as its ionization state changes. By measuring these changes as a function of pH, a sigmoid curve can be generated from which the pKa can be determined.[13] These methods are particularly useful for compounds with low solubility or for determining the pKa of specific ionizable groups in a molecule with multiple ionization sites.

Computational Prediction of pKa

In silico pKa prediction tools are invaluable in the early stages of drug discovery for high-throughput screening of virtual libraries and for prioritizing compounds for synthesis.[1][2]

Several software packages are available for pKa prediction, each employing different algorithms:

-

ACD/pKa: Utilizes a large database of experimental pKa values and a proprietary algorithm to predict pKa based on chemical structure.[14]

-

MoKa: Employs a novel approach based on descriptors derived from GRID molecular interaction fields and is trained on a diverse set of over 25,000 pKa values.[15]

-

Schrödinger's Macro-pKa: Combines physics-based DFT calculations with empirical corrections for accurate pKa prediction.[16]

-

pKalculator and Uni-pKa: Employ quantum chemical and machine learning models for pKa prediction.[17][18]

Logical Relationship of pKa Prediction Methods

Caption: Classification of in silico pKa prediction tools.

-

Strengths: High-throughput, cost-effective, and can provide valuable insights in the early design phase.

-

Weaknesses: Accuracy can be limited for novel scaffolds not well-represented in the training data. Predictions for complex molecules with multiple interacting functional groups can be challenging.

-

Use multiple prediction tools to gain a consensus view.

-

Be aware of the applicability domain of the software.

-

Whenever possible, validate computational predictions with experimental data for a small set of representative compounds.

-

Use the software to understand trends within a chemical series rather than relying on absolute predicted values.

Data Analysis and Interpretation

Tabulated pKa Data of Fluorinated Picolinimidamide Derivatives

| Compound ID | Substitution Pattern | Predicted pKa |

| PIM-001 | Unsubstituted | 9.5 |

| PIM-F-3 | 3-Fluoro | 8.7 |

| PIM-F-4 | 4-Fluoro | 9.1 |

| PIM-F-5 | 5-Fluoro | 9.0 |

| PIM-F-6 | 6-Fluoro | 8.6 |

| PIM-diF-3,5 | 3,5-Difluoro | 8.0 |

| PIM-CF3-4 | 4-Trifluoromethyl | 7.8 |

Structure-Basicity Relationships (SBR): Drawing Connections Between Structure and pKa

The data in the table above illustrates the following key SBRs:

-

Fluorination decreases basicity: All fluorinated derivatives have lower pKa values than the unsubstituted parent compound.

-

Positional Isomers Matter: The pKa is most significantly lowered when the electron-withdrawing substituent is closest to the basic centers (e.g., 3- and 6-fluoro derivatives).

-

Multiple Fluorines Enhance the Effect: The difluoro and trifluoromethyl derivatives show a more substantial decrease in pKa.

Case Studies: How pKa Modulation of Fluorinated Picolinimidamides has Influenced Drug Development Projects

Hypothetical Case Study 1: Improving Oral Absorption

A lead picolinimidamide derivative (pKa = 10.2) showed excellent in vitro potency but poor oral absorption due to high ionization in the gastrointestinal tract. By introducing a fluorine atom at the 6-position, the pKa was lowered to 8.8. This increased the fraction of the unionized, more permeable form of the drug in the small intestine, leading to a significant improvement in oral bioavailability.

Hypothetical Case Study 2: Enhancing Target Binding

A picolinimidamide-based enzyme inhibitor was found to bind to a key aspartic acid residue in the active site via an ionic interaction. The initial lead compound had a pKa of 8.5. To optimize this interaction at physiological pH (7.4), a derivative with a pKa closer to 7.4 was desired. The introduction of a 4-trifluoromethyl group lowered the pKa to 7.6, resulting in a more favorable ionization state for binding and a 10-fold increase in potency.

Synthesis of Fluorinated Picolinimidamide Derivatives

General Synthetic Routes to Picolinimidamides

Picolinimidamides can be synthesized from the corresponding picolinonitrile or by the activation of picolinamide. A common method involves the Pinner reaction of a picolinonitrile with an alcohol in the presence of HCl to form a picolinimidate, which is then reacted with an amine.

Strategies for the Introduction of Fluorine into the Picoline Scaffold

Fluorine can be introduced into the pyridine ring using various methods, including:

-

Nucleophilic Aromatic Substitution (SNAr): Displacement of a suitable leaving group (e.g., chloro, nitro) with a fluoride source.

-

Electrophilic Fluorination: Direct fluorination of an activated pyridine ring using reagents like Selectfluor®.[19]

-

From Fluorinated Building Blocks: Starting the synthesis with a pre-fluorinated picolinic acid, picolinonitrile, or aminopyridine.

General Synthetic Workflow for Fluorinated Picolinimidamides

Caption: A common synthetic route to fluorinated picolinimidamides.

Purification and Characterization of Fluorinated Picolinimidamides

Purification is typically achieved by column chromatography or recrystallization. Characterization and confirmation of the structure are performed using standard analytical techniques, including NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and elemental analysis.

Conclusion and Future Perspectives

Summary of Key Takeaways

The pKa of picolinimidamide derivatives is a critical parameter that can be effectively modulated through fluorination. The electron-withdrawing nature of fluorine consistently lowers the basicity of these compounds, with the magnitude of the effect being dependent on the position and number of fluorine substituents. A thorough understanding of these structure-basicity relationships, coupled with accurate pKa determination through a combination of experimental and computational methods, is essential for the successful design of drug candidates with optimized ADME properties and target engagement.

Future Directions in the Design and Synthesis of Fluorinated Picolinimidamides with Optimized pKa

Future research in this area will likely focus on the development of more sophisticated computational models for even more accurate pKa prediction, particularly for complex poly-fluorinated systems. The discovery of novel and more selective fluorination methods will also expand the accessible chemical space for these valuable scaffolds. As our understanding of the interplay between pKa and other physicochemical properties continues to grow, the rational design of fluorinated picolinimidamides will play an increasingly important role in the development of the next generation of therapeutics.

References

-

Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. (n.d.). Retrieved March 7, 2026, from [Link]

-

Molecular Discovery. (n.d.). MoKa - pKa modelling. Retrieved March 7, 2026, from [Link]

- Al-Ghorbani, M., & El-Gamal, M. I. (2023). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 6(4), 743-754.

-

Al-Ghorbani, M., & El-Gamal, M. I. (2025, November 14). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. Retrieved from [Link]

-

Schrödinger. (n.d.). Macro-pKa. Retrieved March 7, 2026, from [Link]

- Jamal, A., et al. (2023). pKalculator: A pKa predictor for C-H bonds. ChemRxiv.

- Sabela, A., et al. (2014).

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved March 7, 2026, from [Link]

-

Bohrium. (2025, June 24). Uni-pKa. Retrieved from [Link]

- Manallack, D. T., et al. (2007, September 17).

- O'Hagan, D. (2013, November 29). Stereoselectively fluorinated N-heterocycles: a brief survey. PMC.

-

Encyclopedia.pub. (2024, February 27). The Role of Small Molecules Containing Fluorine Atoms. Retrieved from [Link]

- El-Gamal, M. I., et al. (2019, April 15). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed.

- Wang, J., et al. (2019, June 20). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.

-

ResearchGate. (n.d.). Synthesis of picolinamide amide derivatives. Reagents and conditions:... Retrieved March 7, 2026, from [Link]

- Dalvit, C., et al. (2022).

-

ResearchGate. (n.d.). Fluorine in heterocyclic chemistry. Retrieved March 7, 2026, from [Link]

- Mailyan, A. K., et al. (2020, July 9). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI.

Sources

- 1. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]

- 2. researchgate.net [researchgate.net]

- 3. The pKa Distribution of Drugs: Application to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. acdlabs.com [acdlabs.com]

- 15. MoKa - pKa modelling [moldiscovery.com]

- 16. schrodinger.com [schrodinger.com]

- 17. chemrxiv.org [chemrxiv.org]

- 18. Bohrium | AI for Science with Global Scientists [bohrium.com]

- 19. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® [mdpi.com]

Strategic Integration of 3-(Trifluoromethyl)picolinimidamide in Fragment-Based Drug Discovery

Executive Summary

Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of novel therapeutics by utilizing low-molecular-weight compounds to probe biological targets efficiently. Among the emerging libraries of privileged scaffolds, 3-(Trifluoromethyl)picolinimidamide (3-CF3-PA) stands out as a highly versatile and structurally efficient fragment. This technical guide explores the mechanistic utility, physicochemical advantages, and self-validating experimental workflows required to leverage 3-CF3-PA in hit-to-lead optimization campaigns.

Structural and Physicochemical Rationale

The success of a fragment lies in its ability to form high-quality, directional interactions with a target despite its small size. 3-CF3-PA perfectly complies with the "Rule of Three" (Ro3), ensuring high ligand efficiency (LE) while offering three distinct pharmacophoric features:

-

The Pyridine Core : The pyridine ring is a widely recognized "privileged scaffold" in medicinal chemistry. It acts as a bioisostere for benzene while offering improved aqueous solubility and serving as a critical hydrogen bond acceptor[1].

-

The Imidamide (Amidine) Motif : When functionalized with an imidamide group, the scaffold gains unique properties that are of significant interest in chemical biology[1]. The imidamide is highly basic, typically protonated at physiological pH, and acts as a potent bidentate hydrogen bond donor. It is highly effective at coordinating metal ions, making it a premier choice for targeting metalloenzymes[2]. Furthermore, biamidines and related structures are prone to tautomerization, allowing dynamic adaptation to binding pockets[3].

-

The Trifluoromethyl (CF3) Group : Positioned at the 3-carbon, the CF3 group enhances local lipophilicity and metabolic stability. Positional isomerism of the trifluoromethyl substituent plays a crucial role in modulating the biological activity and inhibitory potential of the scaffold by occupying specific hydrophobic subpockets[1].

Fig 1: Pharmacophoric contributions of the 3-CF3-PA structural moieties.

Mechanistic Utility in Target Binding

The structural versatility of 3-CF3-PA allows it to engage diverse biological targets:

-

Metalloenzymes : The imidamide group acts as a chelating agent. In metalloenzyme inhibitors, the nitrogen atoms of the imidamide can form coordinate covalent bonds with active-site metals (e.g., Zn²⁺, Fe²⁺), displacing catalytic water molecules[2].

-

G-Protein Coupled Receptors (GPCRs) : Fragment optimization using free energy perturbation (FEP) and molecular dynamics has shown that appending halogenated pyridinyl groups can significantly improve binding affinities in receptors such as the human adenosine A3 receptor[4].

-

G-Quadruplex DNA : Fragments embedding an amidoxime or imidamide moiety have been validated as successful alternatives to traditional high-throughput screening for stabilizing G-quadruplex structures, which are critical targets in oncology[5].

Experimental Workflow: Fragment Screening to Hit-to-Lead

To ensure scientific integrity, the evaluation of 3-CF3-PA must follow a self-validating orthogonal workflow . Relying on a single assay for fragment screening often leads to false positives due to the low binding affinity (high µM to mM range) inherent to fragments.

Step-by-Step Methodology

Step 1: Primary Screening via Surface Plasmon Resonance (SPR)

-

Protocol : Immobilize the purified target protein onto a CM5 sensor chip via standard amine coupling. Inject 3-CF3-PA at varying concentrations (10 µM to 1 mM) at a high flow rate (30 µL/min) to minimize mass transport limitations.

-

Causality : SPR is highly sensitive to mass changes and does not require fluorophore labeling. This allows for the real-time detection of rapid on/off rates typical of low-affinity fragments without introducing steric hindrance from bulky tags.

Step 2: Orthogonal Validation via STD-NMR (Ligand-Observed)

-

Protocol : Prepare a sample containing 10 µM target protein and 1 mM 3-CF3-PA (1:100 ratio) in deuterated buffer. Irradiate the protein methyl resonances (e.g., at -0.5 ppm) and record the Saturation Transfer Difference (STD) spectrum.

-

Causality : SPR confirms binding, but STD-NMR confirms specific solution-state interaction. By observing which protons of 3-CF3-PA receive magnetization transfer from the protein, researchers can map the exact binding epitope, confirming whether the imidamide or the CF3 group is driving the interaction.

Step 3: X-Ray Crystallography (Co-crystallization)

-

Protocol : Soak pre-formed apo-protein crystals in a cryoprotectant solution containing a high concentration (20–50 mM) of 3-CF3-PA for 2 to 24 hours. Flash-freeze in liquid nitrogen and collect diffraction data.

-

Causality : Because fragments have low affinity, high concentrations are required to drive active-site occupancy. The resulting electron density map provides the definitive 3D coordinates of the fragment, forming the absolute basis for rational structure-based drug design (SBDD).

Step 4: Hit-to-Lead Elaboration (Fragment Growing)

-

Protocol : Utilize the 3D structural data to identify adjacent unoccupied subpockets. Synthesize derivatives by appending functional groups to the pyridine ring or modifying the imidamide via reduction to an amine[1].

-

Causality : Growing the fragment into adjacent pockets exponentially increases binding affinity (due to the additive nature of the Gibbs free energy of binding) while maintaining the high ligand efficiency of the original 3-CF3-PA core.

Fig 2: Orthogonal screening workflow for 3-CF3-PA fragment validation.

Quantitative Data Presentation

The integration of 3-CF3-PA into FBDD is heavily supported by its strict adherence to ideal physicochemical parameters and the tunable nature of its substituents.

Table 1: Physicochemical Profile of 3-(Trifluoromethyl)picolinimidamide

| Property | Value | FBDD Rationale (Rule of Three Compliance) |

| Molecular Weight | 189.14 Da (Free Base) | < 300 Da; ensures high ligand efficiency (LE). |

| H-Bond Donors | 3 (Amidine group) | ≤ 3; optimal for target engagement without excessive desolvation penalties. |

| H-Bond Acceptors | 4 (Pyridine N, Amidine N, CF3) | ≤ 3-4; facilitates interaction with hinge regions or backbone amides. |

| Rotatable Bonds | 1 | ≤ 3; minimizes the entropic penalty upon target binding. |

Table 2: Impact of Trifluoromethyl Positional Isomerism on Scaffold Inhibitory Potential (Data adapted from studies on related trifluoromethyl-substituted scaffolds[1])

| Compound Isomer | Substituent Position | IC₅₀ (µM) | Mechanistic Implication |

| Isomer A | ortho-trifluoromethylphenyl | 26.8 ± 0.73 | Steric hindrance may restrict optimal binding conformations in narrow pockets. |

| Isomer B | meta-trifluoromethylphenyl | 26.8 ± 0.88 | Similar steric profile to ortho, maintaining baseline affinity. |

| Isomer C | para-trifluoromethylphenyl | Higher Activity | Optimal vector for deep hydrophobic pocket insertion and halogen bonding. |

References

-

A Fragment-Based Approach for the Development of G-Quadruplex Ligands: Role of the Amidoxime Moiety Source: PMC / nih.gov URL: 5

-

Contextual Significance of Picolinimidamide Derivatives in Chemical Biology and Medicinal Chemistry Source: Benchchem URL: 1

-

Arylbiamidines: synthesis and structural studies en route to anticancer applications Source: ResearchGate URL:3

-

Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor Source: ACS Publications URL: 4

-

Fragment Based Drug Discovery for Metalloenzyme Inhibitors Source: UC San Diego Electronic Theses and Dissertations (eScholarship) URL:2

Sources

- 1. 6-Methylpicolinimidamide hydrochloride | 112736-11-5 | Benchchem [benchchem.com]

- 2. escholarship.org [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Fragment-Based Approach for the Development of G-Quadruplex Ligands: Role of the Amidoxime Moiety - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-(Trifluoromethyl)picolinimidamide from 3-(trifluoromethyl)picolinonitrile: A Mechanistic and Protocol Guide

Executive Summary & Chemical Context

The synthesis of highly functionalized nitrogen-rich heterocycles is a cornerstone of modern drug discovery. Amidines, in particular, serve as critical bidentate ligands and versatile building blocks for the construction of pyrimidines, triazoles, and thiadiazoles [1]. The target compound, 3-(trifluoromethyl)picolinimidamide , features a strongly electron-withdrawing and lipophilic trifluoromethyl (–CF₃) group at the ortho position relative to the amidine moiety.

Converting 3-(trifluoromethyl)picolinonitrile to its corresponding amidine presents unique mechanistic challenges. While the –CF₃ group increases the electrophilicity of the nitrile carbon, making it highly susceptible to nucleophilic attack, it also increases the risk of premature hydrolysis to the corresponding amide if trace water is present. Consequently, traditional high-pressure ammonia methods or harsh organometallic reagents (like LiHMDS) can lead to poor yields or unwanted side reactions.

To circumvent these issues, this application note details a modified base-catalyzed Pinner-type reaction . By utilizing a catalytic amount of sodium methoxide in anhydrous methanol followed by ammonium chloride, we establish a mild, self-validating, and highly scalable pathway to isolate the product as a stable hydrochloride salt [2].

Mechanistic Pathway & Logical Design

The reaction proceeds via a two-stage one-pot sequence.

-

Imidate Formation: The methoxide anion acts as a nucleophile, attacking the highly electrophilic nitrile carbon to form a tetrahedral intermediate, which protonates to yield methyl 3-(trifluoromethyl)picolinimidate. The –CF₃ group accelerates this step via inductive electron withdrawal.

-

Amidation & Salt Trapping: The addition of ammonium chloride introduces both the ammonia nucleophile (via equilibrium) and the acidic protons necessary to collapse the imidate, expel methanol as a leaving group, and immediately trap the resulting basic amidine as the stable hydrochloride salt.

Reaction pathway from picolinonitrile to amidine hydrochloride via an imidate intermediate.

Experimental Design & Quantitative Parameters

The following stoichiometry is optimized for a 10.0 mmol scale. Scaling up requires strict maintenance of anhydrous conditions during Stage 1 to prevent the formation of 3-(trifluoromethyl)picolinamide.

Table 1: Stoichiometry and Reagent Specifications

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role / Causality |

| 3-(Trifluoromethyl)picolinonitrile | 172.11 | 1.0 | 1.72 g | Electrophilic starting material [3]. |

| Sodium Methoxide (25 wt% in MeOH) | 54.02 | 0.15 | 0.34 mL | Catalytic nucleophile to form imidate. |

| Methanol (Anhydrous, <50 ppm H₂O) | 32.04 | - | 20.0 mL | Solvent; participates in imidate equilibrium. |

| Ammonium Chloride (Dry solid) | 53.49 | 2.0 | 1.07 g | Ammonia source and HCl donor. |

| Diethyl Ether / Ethyl Acetate | - | - | 30.0 mL | Anti-solvent system for product precipitation. |

Step-by-Step Protocol & Self-Validating Controls

As an application scientist, you must treat every protocol as a closed-loop system where each phase is verified before proceeding.

Stage 1: Imidate Formation

-

Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Backfill with argon three times. Causality: The imidate intermediate is highly sensitive to moisture. Trace water will irreversibly hydrolyze the intermediate to an amide.

-

Dissolution: Charge the flask with 3-(trifluoromethyl)picolinonitrile (1.72 g, 10.0 mmol) and anhydrous methanol (20 mL). Stir until completely dissolved.

-

Catalysis: Add sodium methoxide (25 wt% solution in methanol, 0.34 mL, 0.15 eq) dropwise at 20–25 °C.

-

Incubation: Stir the reaction mixture at room temperature for 4 to 6 hours.

Stage 2: Amidation

-

Reagent Addition: Once Stage 1 is validated, add solid ammonium chloride (1.07 g, 20.0 mmol, 2.0 eq) to the flask in one portion.

-

Thermal Activation: Attach a reflux condenser and heat the mixture to 50 °C for 12 to 16 hours. Causality: Elevated temperature accelerates the nucleophilic attack of the in situ generated ammonia on the sterically hindered imidate carbon.

Stage 3: Workup and Isolation

-

Concentration: Cool the reaction mixture to room temperature and concentrate under reduced pressure to a thick paste. Do not evaporate to absolute dryness, as baking the salt can trap impurities.

-

Trituration: Suspend the crude paste in a mixture of ethyl acetate (10 mL) and diethyl ether (20 mL). Stir vigorously for 30 minutes. Causality: The amidine hydrochloride is highly polar and completely insoluble in this ethereal mixture, whereas unreacted nitrile, amide byproducts, and non-polar impurities dissolve into the supernatant.

-

Filtration: Filter the suspension through a Büchner funnel. Wash the white to off-white filter cake with additional diethyl ether (2 × 10 mL).

-

Drying: Dry the solid in a vacuum oven at 40 °C for 4 hours to yield the pure 3-(trifluoromethyl)picolinimidamide hydrochloride.

In-Process Control (IPC) Workflow

To ensure trustworthiness, the protocol relies on strict IPCs. Do not proceed to the next stage unless the analytical criteria are met.

In-Process Control (IPC) workflow ensuring self-validation at each synthetic stage.

Analytical Expectations

-

IPC 1 (Imidate Formation): LC-MS analysis should show the complete disappearance of the starting material (m/z 173.1[M+H]⁺) and the appearance of the methyl imidate intermediate (m/z 205.1[M+H]⁺).

-

IPC 2 (Amidine Formation): LC-MS should confirm the transition from the imidate to the final amidine (m/z 190.1 [M+H]⁺).

-

Final Product NMR (¹H NMR in DMSO-d₆): Expect broad exchangeable singlets around δ 9.0–9.5 ppm corresponding to the amidinium protons (C=NH₂⁺ and -NH₂). The pyridine aromatic protons will appear as a distinct set of multiplets between δ 8.0–9.0 ppm, shifted downfield due to the adjacent –CF₃ and protonated amidine groups.

References

-

Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling The Journal of Organic Chemistry - ACS Publications[Link]

- Substituted 3-((3-aminophenyl)amino)piperidine-2,6-dione compounds, compositions thereof, and methods of treatment therewith (WO2020132016A1)

Application Note: High-Yield Synthesis of Picolinimidamides via the Pinner Reaction

Executive Summary & Scope

Picolinimidamides (2-amidinopyridines) are privileged pharmacophores extensively utilized in medicinal chemistry, particularly in the development of kinase inhibitors, nitric oxide synthase (NOS) inhibitors, and direct thrombin inhibitors. While modern catalytic approaches exist, the classical Pinner reaction remains the most robust, scalable, and atom-economical methodology for synthesizing these moieties from commercially available 2-cyanopyridine[1].

This Application Note provides a comprehensive, self-validating protocol for the two-step Pinner synthesis of picolinimidamide hydrochloride. It is designed for researchers and drug development professionals, emphasizing mechanistic causality, strict anhydrous control, and in-process validation to guarantee high yields and purity.

Mechanistic Rationale & Critical Parameters (E-E-A-T Insights)

The Pinner reaction is a sequential two-step process: the acid-catalyzed formation of an imidate (Pinner salt), followed by aminolysis[2]. When applying this to 2-cyanopyridine, specific electronic and environmental factors dictate the success of the reaction.

-

Electronic Activation: The electron-withdrawing nature of the pyridine ring significantly enhances the electrophilicity of the nitrile carbon. This makes 2-cyanopyridine highly susceptible to nucleophilic attack by ethanol, accelerating imidate formation compared to unactivated aliphatic nitriles[2].

-

Strictly Anhydrous Conditions: The intermediate Pinner salt (ethyl picolinimidate hydrochloride) is profoundly hygroscopic and sensitive to moisture. The presence of water leads to irreversible hydrolysis, yielding ethyl picolinate (an ester) instead of the desired amidine[3]. Therefore, the use of absolute ethanol and anhydrous HCl gas is a non-negotiable requirement.

-

Thermal Regulation (0–5 °C): The protonation of the nitrile and the subsequent addition of ethanol is highly exothermic. If the temperature exceeds 5 °C during HCl sparging, side reactions such as the trimerization of the nitrile to form a triazine derivative, or premature decomposition of the imidate, will occur[1].

Mechanistic Pathway

Caption: Mechanistic pathway of the Pinner reaction synthesizing picolinimidamide from 2-cyanopyridine.

Quantitative Data & Materials

Table 1: Reagent Stoichiometry for Pinner Synthesis

| Reagent | MW ( g/mol ) | Equivalents | Function |

| 2-Cyanopyridine | 104.11 | 1.00 | Starting Material |

| Absolute Ethanol | 46.07 | 1.10 - 1.50 | Nucleophile / Co-solvent |

| Anhydrous HCl (gas) | 36.46 | Excess (>3.0) | Catalyst / Activator[1] |

| Ammonia (7M in MeOH) | 17.03 | 3.00 - 5.00 | Aminolysis Agent |

| Diethyl Ether (Anhydrous) | 74.12 | Volume-dependent | Anti-solvent for precipitation |

Table 2: Troubleshooting & Optimization Guide

| Observation | Mechanistic Cause | Corrective Action |

| Low yield of Pinner salt | Hydrolysis to ethyl picolinate due to moisture. | Ensure strictly anhydrous conditions; use freshly dried glassware, absolute EtOH, and high-purity anhydrous HCl gas. |

| Yellow/Brown discoloration | Thermal degradation or triazine formation during HCl addition. | Maintain internal reaction temperature strictly between 0–5 °C during the exothermic HCl sparging phase[1]. |

| Incomplete aminolysis | Insufficient ammonia concentration or premature evaporation. | Use a sealed pressure tube for the aminolysis step; ensure the methanolic ammonia is freshly titrated. |

Experimental Workflow & Protocol

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the Pinner synthesis of picolinimidamides.

Step-by-Step Methodology

Part A: Synthesis of Ethyl Picolinimidate Hydrochloride (Pinner Salt)

-

Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube (submerged), and a drying tube (CaCl₂ or Drierite) attached to the gas outlet.

-

Dissolution: Charge the flask with 2-cyanopyridine (10.4 g, 100 mmol) and absolute ethanol (6.9 g, 150 mmol, 1.5 eq.). Add 50 mL of anhydrous diethyl ether to act as a co-solvent and future anti-solvent.

-

Cooling: Immerse the flask in an ice-salt bath and allow the internal temperature to equilibrate to 0 °C.

-

Acidification: Slowly bubble anhydrous HCl gas through the solution. Monitor the internal temperature continuously, adjusting the gas flow rate to ensure the temperature does not exceed 5 °C[1]. Continue sparging until the solution is fully saturated (typically indicated by a weight gain of ~11-15 g, or persistent fuming from the bubbler).

-

Incubation: Seal the flask tightly and store it in a refrigerator (0–4 °C) for 12 to 24 hours to allow the reaction to reach completion[2].

-

Isolation (Self-Validation Check):

-

In-Process Control (IPC): A dense, white crystalline precipitate should form. If the solution is clear, the reaction has failed (likely due to moisture or insufficient HCl).

-

Dilute the mixture with an additional 100 mL of ice-cold anhydrous diethyl ether to maximize precipitation. Filter the solid rapidly under a nitrogen blanket using a Schlenk frit or a Buchner funnel. Wash the filter cake with cold anhydrous ether (3 × 30 mL) and dry under high vacuum to afford ethyl picolinimidate hydrochloride. Do not expose to ambient humidity.

-

Part B: Aminolysis to Picolinimidamide Hydrochloride

-

Reaction Setup: Transfer the freshly prepared ethyl picolinimidate hydrochloride (~18 g) into a dry 250 mL round-bottom flask or a heavy-walled pressure tube.

-

Aminolysis: Add 70 mL of a 7M solution of ammonia in methanol (approx. 5.0 eq. of NH₃). Seal the vessel securely.

-

Agitation: Stir the suspension vigorously at room temperature for 12 to 24 hours.

-

In-Process Control (IPC): As the aminolysis proceeds, the insoluble Pinner salt will gradually convert into the more soluble picolinimidamide hydrochloride, transitioning the mixture from a milky suspension to a clear or slightly hazy solution. Monitor reaction completion via TLC (DCM:MeOH 9:1, UV visualization).

-

Workup & Purification:

-

Unseal the vessel in a well-ventilated fume hood and concentrate the mixture in vacuo to remove methanol and excess ammonia.

-

Triturate the resulting crude solid with cold acetone or a mixture of ethanol/diethyl ether to remove residual ammonium chloride and organic impurities.

-

Filter and dry the solid under vacuum to yield pure picolinimidamide hydrochloride as a white to off-white crystalline powder.

-

References

Sources

Using LiHMDS for amidine synthesis from trifluoromethyl pyridines

[label="Bis(TMS) Amid

Mechanistic pathway of LiHMDS-mediated amidine synthesis from CF3-pyridine nitriles.

Experimental Design: A Self-Validating System

To ensure reproducibility and high yields, this protocol is designed as a self-validating system. This means that the workflow includes built-in In-Process Controls (IPCs) that dictate whether the reaction proceeds to the next step.

-